molecular formula C9H13N3O2 B12916464 5-Methyl-2-morpholinopyrimidin-4-one CAS No. 57465-72-2

5-Methyl-2-morpholinopyrimidin-4-one

Cat. No.: B12916464
CAS No.: 57465-72-2
M. Wt: 195.22 g/mol
InChI Key: VJXABEQEPXZWJB-UHFFFAOYSA-N
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Description

5-Methyl-2-morpholinopyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. This compound is of significant interest due to its diverse biological potential and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-morpholinopyrimidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-chloropyrimidin-4-one with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-morpholinopyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is common.

    Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

5-Methyl-2-morpholinopyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methyl-2-morpholinopyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase (COX-2) in macrophage cells, thereby reducing inflammation. Molecular docking studies have revealed that the compound has a strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and COX-2, forming hydrophobic interactions that inhibit their activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-5-methyl-2-morpholinopyrimidin-4-one
  • 2-Methoxy-6-(4-morpholinopyrimidin-4-yl)piperazin-1-yl(phenyl)methyl)phenol

Uniqueness

5-Methyl-2-morpholinopyrimidin-4-one is unique due to its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of anti-inflammatory and antimicrobial activities, making it a valuable compound for further research and development .

Properties

CAS No.

57465-72-2

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

5-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13N3O2/c1-7-6-10-9(11-8(7)13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13)

InChI Key

VJXABEQEPXZWJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(NC1=O)N2CCOCC2

Origin of Product

United States

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